molecular formula C13H13NO4 B12899670 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde CAS No. 90163-04-5

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde

Cat. No.: B12899670
CAS No.: 90163-04-5
M. Wt: 247.25 g/mol
InChI Key: UNPGTDGTWHCEGN-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzaldehyde core substituted with a methoxy group and a dioxopyrrolidinyl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, 5-methoxy-4-methylbenzaldehyde, is prepared through the methylation of 4-methylbenzaldehyde using methanol and a suitable catalyst.

    Introduction of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzaldehyde core with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzoic acid.

    Reduction: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The dioxopyrrolidinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the dioxopyrrolidinyl group but differ in the alkyl substitution, leading to variations in their chemical and biological properties.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound features a similar dioxopyrrolidinyl group but with different substituents on the benzene ring.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a methoxy group, a methyl group, and a dioxopyrrolidinyl moiety makes it a versatile compound for various applications.

Properties

CAS No.

90163-04-5

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C13H13NO4/c1-8-5-10(9(7-15)6-11(8)18-2)14-12(16)3-4-13(14)17/h5-7H,3-4H2,1-2H3

InChI Key

UNPGTDGTWHCEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)N2C(=O)CCC2=O

Origin of Product

United States

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